Diethylene glycol distearate

Beschreibung

Historical Context and Evolution of Diethylene Glycol Distearate in Scientific Disciplines

The scientific exploration of this compound began in the early 20th century, primarily within the disciplines of histology and cytology. Researchers sought alternatives to paraffin (B1166041) wax for embedding tissues for microscopic analysis. DEGDS was first investigated as a potential ribboning embedding medium by Orton and Post in 1932 and later by Cutler in 1935. biologists.compsu.edu However, these early attempts were hindered by the compound's crystalline nature and brittleness, which presented technical difficulties in producing viable sections. biologists.compsu.edu

The potential of DEGDS was more fully realized through the work of H.F. Steedman in the 1940s. stainsfile.com Steedman developed a new embedding medium known as "Ester Wax" by blending this compound with other substances, such as ethyl cellulose (B213188) and stearic acid, to counteract its inherent brittleness and improve its sectioning properties. biologists.compsu.edustainsfile.com This modified wax offered advantages over paraffin, including greater water tolerance and the ability to stain sections while still in the ribbon, opening up new methodological possibilities in histology. biologists.com Further modifications were proposed over the years, such as blending DEGDS with cellulose caprate resin to temper its brittleness for sectioning plant tissues. nih.gov These developments marked the evolution of DEGDS from a problematic chemical to a foundational component of specialized embedding media for high-resolution light microscopy. stainsfile.comnih.gov

Contemporary Significance of this compound in Modern Scientific Inquiry

In modern research, the applications of this compound have expanded beyond its traditional role in microscopy into materials science and polymer science. Its distinct properties are being leveraged to address contemporary research challenges.

In materials science , DEGDS is investigated as a novel phase change material (PCM) for latent heat thermal energy storage (LHTES). researchgate.net PCMs absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., solid to liquid). Research has shown that esters like DEGDS have high energy storage capacity, making them suitable for applications such as solar heat storage. researchgate.net

In polymer science , DEGDS is studied for its role as an effective lubricant and processing aid. For example, research has demonstrated that adding this compound to Acrylonitrile Butadiene Styrene (ABS) resin can significantly improve its flowability. researchgate.net Studies have shown that an inclusion of 2% DGD can increase the melt flow index of ABS by 23%, which is crucial for overcoming defects in injection molding processes and enhancing surface gloss on finished products. researchgate.net The mechanism involves DGD reducing the complex viscosity and weakening the interactions among polymer chains, thereby acting as an efficient lubricant. researchgate.net

In the biological sciences, DEGDS continues to be significant in advanced cytochemistry and microscopy . It is used as a removable embedding medium that allows for the preparation of embedment-free sections for transmission electron microscopy (TEM) and high-resolution immunolabeling studies. tiiips.comscienceservices.eu This technique is particularly valuable for visualizing the three-dimensional cytoskeletal framework and other cellular networks, as it provides high-contrast images without the obstruction of a permanent embedding resin. tiiips.comscienceservices.eu Its use has been shown to be highly versatile for retinal cytochemical studies, including in situ hybridization and immunocytochemistry, preserving fine tissue detail and ensuring good reaction sensitivity. nih.gov

Scope and Objectives of Academic Research on this compound

The academic research focused on this compound is driven by specific objectives aimed at optimizing its performance and expanding its utility in various technological fields.

A primary objective in polymer and materials science is the synthesis and characterization of novel DEGDS-based formulations to enhance industrial processes. Research aims to elucidate the lubrication mechanism of DGD in polymer matrices like ABS to develop new, highly efficient lubricants that improve the processability and quality of commercial plastics. researchgate.net Another key goal is the development of efficient and reliable thermal energy storage systems. To this end, researchers are synthesizing and characterizing fatty acid esters, including DEGDS, to identify PCMs with optimal melting temperatures and high latent heat storage capacities for practical applications. researchgate.net

In the field of histology and cytochemistry , the objective is to refine embedding techniques to achieve higher resolution and sensitivity in biological imaging. Research focuses on optimizing DEGDS-based embedding media, like the "Ester Wax," to improve sectioning quality and consistency. nih.gov The overarching goal is to develop methods that better preserve tissue and cellular integrity, allowing for more precise localization of specific proteins, nucleic acids, and other biomolecules within the complex architecture of cells and tissues. tiiips.comnih.gov

Data and Properties of this compound

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-octadecanoyloxyethoxy)ethyl octadecanoate | nih.gov |

| CAS Number | 109-30-8 | nih.govchemsrc.com |

| Molecular Formula | C₄₀H₇₈O₅ | nih.gov |

| Molecular Weight | 639.04 g/mol | nih.govchemsrc.com |

| Appearance | White, waxy solid/flakes | ontosight.aitiiips.com |

| Melting Point | 54-55 °C | chemsrc.comthermofisher.com |

| Boiling Point | 666.4 °C at 760 mmHg | chemsrc.com |

| Density | 0.91 g/cm³ | chemsrc.com |

| Flash Point | 262.1 °C | chemsrc.com |

| Water Solubility | Insoluble | ontosight.aithermofisher.com |

Summary of Research Applications

This table outlines the primary areas of scientific research involving this compound.

| Field of Study | Specific Application | Key Research Finding / Objective | Source(s) |

| Histology / Cytology | Embedding medium ("Ester Wax") | To create a ribboning embedding medium that overcomes the brittleness of pure DEGDS for high-resolution tissue sectioning. | biologists.comstainsfile.com |

| Polymer Science | Lubricant for ABS resin | To improve the melt flowability and processability of polymers, enhancing the quality of injection-molded products. | researchgate.net |

| Materials Science | Phase Change Material (PCM) | To develop a material with high latent heat storage capacity for thermal energy storage applications. | researchgate.net |

| Advanced Microscopy | Removable embedding medium | To prepare embedment-free sections for high-resolution, high-contrast imaging of cellular structures like the cytoskeleton. | tiiips.comscienceservices.eu |

| Retinal Cytochemistry | Embedding medium | To preserve fine tissue detail and reaction sensitivity for in situ hybridization and immunocytochemistry in retinal studies. | nih.gov |

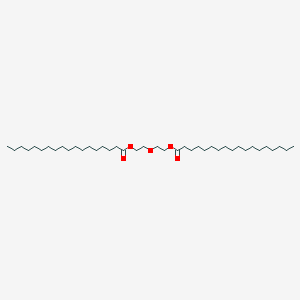

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(2-octadecanoyloxyethoxy)ethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDMBTQVKVEMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861732 | |

| Record name | Oxydiethylene stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-30-8 | |

| Record name | 1,1′-(Oxydi-2,1-ethanediyl) dioctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol distearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxydiethylene stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiethane-1,2-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617Q4OD69O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies of Diethylene Glycol Distearate for Research Purposes

Established Synthetic Pathways for Diethylene Glycol Distearate

The primary route for synthesizing this compound is through the direct esterification of diethylene glycol with two equivalents of stearic acid. This reaction involves the formation of two ester bonds, with the removal of two molecules of water. The efficiency, yield, and purity of this process are highly dependent on the catalytic system, reaction medium, and process conditions.

Esterification Reactions and Catalytic Systems (e.g., Solid Acid Catalysts, p-Toluenesulfonic Acid)

Esterification is typically an equilibrium-limited reaction, necessitating the use of a catalyst and the removal of water to drive the reaction toward the product side. A variety of catalytic systems have been investigated for the synthesis of glycol esters.

p-Toluenesulfonic Acid (p-TSA): This is a commonly used homogeneous acid catalyst for esterification due to its effectiveness and relatively low cost. For the synthesis of the related ethylene (B1197577) glycol distearate, p-TSA has been used in a toluene (B28343) medium, which also serves as an azeotropic agent to remove water, achieving yields of 80-85% with high purity after purification. google.com Similar principles apply to the synthesis of this compound. However, being a homogeneous catalyst, its removal from the final product requires additional purification steps like neutralization and washing, which can generate waste. tiiips.com

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, heterogeneous solid acid catalysts have been developed. These catalysts, such as silica (B1680970) gel-loaded acid catalysts, offer significant advantages, including ease of separation from the reaction mixture (typically by simple filtration), reduced equipment corrosion, and minimized environmental pollution. google.com They are instrumental in developing greener synthetic processes. For instance, a method for synthesizing ethylene glycol distearate using a solid acidic catalyst in the absence of a solvent has been reported to achieve an acid conversion rate of over 97%. google.com

Other Catalysts: Other acid catalysts like sulfuric acid are also effective but can be highly corrosive and may promote side reactions. tiiips.comgoogle.com In the synthesis of diethylene glycol esters from synthetic fatty acids, sulfoaromatic compounds have also been employed as effective catalysts. researchgate.net

Solvent-Based and Solvent-Free Synthesis Approaches

The choice between using a solvent or a solvent-free system is a critical aspect of the synthesis design, impacting efficiency, cost, and environmental footprint.

Solvent-Based Synthesis: In this approach, a solvent that can form an azeotrope with water, such as toluene or cyclohexane, is used. google.com The solvent facilitates the continuous removal of water from the reaction mixture via azeotropic distillation, thereby shifting the equilibrium towards the formation of the diester. A process for preparing high-purity ethylene glycol distearate utilizes toluene as the solvent medium with p-toluenesulfonic acid as the catalyst. google.com While effective, this method involves the use of volatile organic compounds (VOCs), which raises environmental and safety concerns, and requires a solvent recovery step. google.com

Impact of Molar Ratios and Reaction Conditions on Purity and Yield

The purity and yield of this compound are profoundly influenced by the molar ratio of the reactants (stearic acid to diethylene glycol) and the specific reaction conditions such as temperature and time.

Molar Ratios: To synthesize the distearate, a molar ratio of stearic acid to diethylene glycol of approximately 2:1 is theoretically required. Often, a slight excess of the fatty acid is used to ensure complete conversion of the glycol. google.com Conversely, when the goal is to synthesize the monoester (diethylene glycol monostearate), a large excess of diethylene glycol is used to favor the formation of the monoester and suppress the formation of the distearate byproduct. Therefore, precise stoichiometric control is crucial to maximize the yield of the desired diester and minimize impurities like the monoester and unreacted starting materials. For the synthesis of a diethylene glycol ester of synthetic fatty acids, an optimal acid-to-alcohol molar ratio of 2:1.5 was identified. researchgate.net

Reaction Conditions:

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures or prolonged reaction times can lead to side reactions and the formation of colored impurities. For the synthesis of diethylene glycol monostearate, temperatures in the range of 170-200°C are common, but prolonged heating can promote over-esterification to form the distearate. In solvent-free synthesis of the related ethylene glycol distearate, temperatures can reach up to 260°C.

Reaction Time: The optimal reaction time is a balance between achieving high conversion and preventing product degradation. For the synthesis of a diethylene glycol ester, a reaction time of 3-4 hours at 110-120°C was found to be optimal. researchgate.net In solvent-free systems, reaction times are typically in the range of 2 to 4 hours. google.com

The interplay of these factors is summarized in the table below, based on data for analogous glycol ester syntheses.

Advanced Derivatization Techniques for Modified this compound Analogues

For specific research purposes, the properties of this compound can be tailored through derivatization. This involves chemically modifying the basic structure to introduce new functional groups or extend the polymer chain, thereby altering properties like polarity, water dispersibility, and biological interaction.

Strategies for Introducing Second or Third Ether Linkages to Enhance Polarity and Water Dispersibility

A key strategy to increase the hydrophilicity and water dispersibility of this compound is to synthesize analogues with a longer poly(ethylene glycol) (PEG) chain, which inherently means introducing additional ether linkages. These analogues are known as polyethylene (B3416737) glycol distearates.

Direct Esterification of Polyethylene Glycols: This method is analogous to the synthesis of this compound but uses a higher molecular weight polyethylene glycol (e.g., PEG 400, PEG 6000) instead of diethylene glycol. dynaglycolsindia.compatsnap.com The reaction involves the esterification of two terminal hydroxyl groups of a PEG molecule with stearic acid, typically using an acid catalyst like p-toluenesulfonic acid. patsnap.com The length of the PEG chain can be selected to achieve the desired balance of hydrophilic and lipophilic properties. The resulting PEG esters are generally water-soluble and function as effective non-ionic surfactants and emulsifiers. dynaglycolsindia.com

Ethoxylation of Fatty Acids: Ethoxylation is a chemical process where ethylene oxide is added to a substrate. google.com Reacting stearic acid with ethylene oxide can produce a mixture of polyethylene glycol esters. atamanchemicals.com This reaction allows for the controlled addition of oxyethylene units, thereby building the ether chain. The process is typically catalyzed by basic catalysts like alkanolamines and carried out at elevated temperatures (100-120°C) and pressures. google.com This method can produce mixtures of monoesters, diesters, and unreacted PEG, requiring careful control over reaction conditions to achieve the desired product distribution. google.comfrontiersin.org

The resulting longer-chain analogues, such as PEG-150 distearate, are telechelic polymers with hydrophobic stearate (B1226849) groups at both ends of a long, hydrophilic PEG chain, making them effective for applications requiring enhanced water dispersibility. nih.gov

Functionalization for Specific Research Applications

While the derivatization of this compound itself is not extensively documented, its use in specific research applications implies that its inherent properties are functional for those tasks. The most prominent research application is as a removable embedding medium for microscopy.

Embedding Medium for Cytochemistry and Immunofluorescence: this compound (DGD) has been identified as a highly versatile embedding medium for various light microscopy techniques, including immunocytochemistry, lectin cytochemistry, and in situ hybridization. tiiips.comnih.gov Its utility stems from its ability to preserve fine tissue detail and maintain the antigenicity of cellular components. nih.gov For these applications, tissues are dehydrated and then infiltrated with molten DGD. After solidification, the block can be sectioned. A key feature is that the DGD can be subsequently removed from the sections using a solvent like n-butyl alcohol, leaving behind a "resinless" section of the cellular architecture. tiiips.comemsdiasum.com This allows for excellent antibody penetration and low background fluorescence, making it superior to many other methods for localizing cytoskeletal proteins. nih.govcdnsciencepub.com In this context, the this compound molecule is "functional" due to its optimal melting point, sectioning properties, and solubility in organic solvents for removal. emsdiasum.comnih.gov No further chemical functionalization of the DGD molecule is typically required for this application.

Purification and Characterization Protocols for Research-Grade this compound

The synthesis of research-grade this compound (DEGDS) necessitates rigorous purification and characterization to ensure the removal of byproducts and to confirm the structural integrity and purity of the final compound. Key impurities can include unreacted starting materials like stearic acid and diethylene glycol, as well as the byproduct diethylene glycol monostearate. The protocols established for this purpose involve a combination of physical separation techniques and advanced analytical methods.

Achieving high purity for research applications requires systematic removal of contaminants. Common and effective methods include decantation, filtration, and recrystallization.

Decantation: This is a preliminary purification step used to separate the liquid phase from solid impurities or an immiscible liquid phase after the initial reaction and washing stages. For instance, after neutralizing the reaction mixture with an alkali solution, decantation can be employed to carefully pour off the aqueous layer, leaving behind the crude ester product.

Filtration: Filtration is a critical step for removing solid impurities and catalysts from the product. In the synthesis of glycol esters, once the reaction is complete, the final product is often filtered to ensure clarity and remove any particulate matter. tiiips.com For this compound, which is a waxy solid at room temperature, this process is typically performed on the molten compound. scienceservices.eu A common laboratory procedure involves melting the DEGDS at approximately 70°C and passing it through filter paper, such as Whatman #1, to eliminate any particulates that may be present in the molten state. This is often conducted in a heated environment, like an oven, to prevent premature solidification.

Recrystallization: This is one of the most powerful techniques for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. For related glycol esters, recrystallization from solvents such as a benzene/methanol mixture, diethyl ether/methanol, or acetone (B3395972) has been reported. atamanchemicals.com The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the this compound crystallizes out, leaving the impurities dissolved in the cold solvent. The purified crystals are then collected by filtration. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Once purified, the identity, structure, and purity of this compound are confirmed using a suite of analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is instrumental in confirming the synthesis of the ester. The progress of the esterification reaction can be monitored by observing the appearance of the characteristic ester carbonyl (C=O) stretching band and the disappearance of the carboxylic acid O-H band from the stearic acid reactant. The spectrum of this compound will show prominent peaks corresponding to its functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-2960 | nist.gov |

| C=O (Ester) | Stretching | ~1740 | nist.gov |

| C-O (Ester) | Stretching | 1150-1250 | nist.gov |

| C-O-C (Ether) | Stretching | ~1120 | researchgate.net |

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to determine the thermal properties of a material, such as its melting point and heat of fusion. For a pure crystalline compound, DSC analysis will show a sharp, well-defined endothermic peak at its melting point. The presence of impurities typically results in a broadened melting peak at a depressed temperature. The melting point for this compound is reported to be in the range of 54-55°C. alfa-chemistry.com DSC analysis is crucial for confirming the purity and thermal behavior of the synthesized compound, which is especially important if it is intended for applications like phase change materials. researchgate.net

| Thermal Property | Reported Value | Unit | Reference |

|---|---|---|---|

| Melting Point (Tfus) | 54-55 | °C | alfa-chemistry.com |

| Enthalpy of Fusion (ΔfusH°) | 106.12 | kJ/mol | chemeo.com |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition temperature of the compound. TGA can indicate the presence of volatile impurities, such as residual solvents, which would be observed as mass loss at temperatures below the decomposition point of the main compound. For related long-chain esters, TGA is used to determine their thermal endurance. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ¹³C (carbon-13) NMR, is one of the most powerful tools for unambiguous structural elucidation. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule, while the ¹³C NMR spectrum provides information about the carbon skeleton. By analyzing the chemical shifts, integration values, and splitting patterns, the precise structure of the this compound molecule can be confirmed, and the presence of impurities can be identified and quantified.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Terminal methyl of stearate) | ~0.88 | Triplet |

| -(CH₂)₁₄- (Methylene chain of stearate) | ~1.25 | Multiplet |

| -C(=O)-CH₂- (Methylene alpha to carbonyl) | ~2.30 | Triplet |

| -O-CH₂-CH₂-O- (Central ether methylenes) | ~3.65 | Triplet |

| -C(=O)-O-CH₂- (Methylene alpha to ester oxygen) | ~4.20 | Triplet |

Applications of Diethylene Glycol Distearate in Advanced Materials Science

Diethylene Glycol Distearate as a Modulating Agent in Polymer Systems

In polymer science, DGD is primarily utilized as a lubricant and processing aid. Its incorporation into polymer matrices can significantly alter their physical and processing characteristics, making it a valuable component in producing high-quality plastic products. researchgate.net

The addition of this compound has a marked effect on the rheological behavior of polymers such as Acrylonitrile-Butadiene-Styrene (ABS) resin. researchgate.net Research indicates that DGD can effectively improve the flowability of ABS, which often suffers from insufficient flow, leading to defects in injection-molded products like flow marks and poor surface gloss. researchgate.netbohrium.com Studies using rotational rheometers have shown that as the amount of DGD increases, the complex viscosity in the low-frequency region and the tensile plateau modulus of the ABS resin gradually decrease. researchgate.netresearchgate.net This reduction in viscosity and modulus facilitates better molecular movement, indicating enhanced flow properties. researchgate.net

The Melt Flow Index (MFI), or Melt Flow Rate (MFR), is a critical parameter that measures the ease of flow of a molten thermoplastic polymer. specialchem.comdesigngekz.com A higher MFI value is generally desirable for processing methods like injection molding as it indicates lower viscosity and better flowability. specialchem.comatlasfibre.com The incorporation of DGD has been demonstrated to significantly improve the MFI of ABS resin. researchgate.net In one study, the addition of just 2% DGD by weight resulted in a 23% increase in the MFI of the ABS resin. researchgate.netresearchgate.net This enhancement in melt flow is crucial for improving the processability of the polymer, allowing for easier filling of complex molds and potentially increasing production efficiency. specialchem.comatlasfibre.com

Table 1: Effect of this compound (DGD) on ABS Resin Processing Properties

| Property | Condition | Result | Citation |

| Melt Flow Index (MFI) | Addition of 2.0 wt% DGD | ▲ 23% increase | researchgate.net, researchgate.net |

| Complex Viscosity | Increasing amount of DGD | ▼ Gradual decrease | researchgate.net |

| Tensile Plateau Modulus | Increasing amount of DGD | ▼ Gradual decrease | researchgate.net |

The introduction of DGD into polymer formulations, while beneficial for processing, also modulates their mechanical properties. Dynamic Mechanical Analysis (DMA) shows that DGD lowers the tensile plateau modulus of ABS resin. researchgate.netresearchgate.net A lower modulus can be indicative of increased flexibility. The impact strength of ABS polymers is interconnected with the rheological characteristics of their melts and the molecular weight of the SAN matrix. researchgate.net Specifically, impact strength can be explained by the orientation effects of SAN chains within the fibrils connecting the walls of crazes formed during impact. researchgate.net The addition of lubricants like DGD, which affects chain entanglement and mobility, can therefore influence these mechanical responses. researchgate.net

This compound in Phase Change Materials (PCMs) Research

Phase Change Materials (PCMs) are substances that store and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition (e.g., from solid to liquid). azom.comlifescienceglobal.com This property makes them highly attractive for thermal energy storage (TES) applications. lifescienceglobal.comkalaharijournals.com Organic PCMs, such as esters, are a significant category due to their stable chemical properties and self-nucleation capabilities. semanticscholar.org

This compound has been identified as a potential phase change material for use in latent heat accumulators. wipo.int It belongs to the family of carboxylic acid esters, which are considered for thermal energy storage. wipo.int For a material to be effective in these systems, a high enthalpy of fusion (latent heat) is crucial. semanticscholar.orgwipo.int Materials with a melting enthalpy greater than 160 J/g, and particularly those over 200 J/g, are preferred for high storage capacity. wipo.int While specific latent heat data for DGD is not as widely documented as for its analogue, ethylene (B1197577) glycol distearate (EGDS), its chemical nature makes it a candidate for these applications. wipo.intresearchgate.netus.es

Table 2: Thermal Properties of Glycol Esters in PCM Research

| Compound | Molecular Formula | Melting Point (°C) | Latent Heat of Fusion (kJ/kg or J/g) | Citation |

| This compound | C₄₀H₇₈O₅ | 60 - 65 | >160 J/g (Preferred) | , wipo.int |

| Ethylene Glycol Distearate (for comparison) | C₃₈H₇₄O₄ | ~65.5 | ~215.8 kJ/kg | researchgate.net, us.es |

Thermal Reliability and Cycling Stability Studies

The long-term performance of a Phase Change Material (PCM) is critically dependent on its thermal reliability and stability over numerous melting and freezing cycles. For a material to be considered reliable for thermal energy storage, properties such as its melting temperature and latent heat of fusion must remain consistent. mdpi.comresearchgate.net Significant degradation or loss of storage capability can occur after continuous thermal cycling. researchgate.net

Comparison with Other Glycol Esters as PCMs

This compound belongs to the family of glycol esters, which are recognized as effective organic PCMs. researchgate.net This family includes esters of ethylene glycol, diethylene glycol, and polyethylene (B3416737) glycol (PEG), all of which exhibit properties suitable for thermal energy storage but with distinct characteristics. researchgate.nettaylorandfrancis.com

The primary differences lie in their melting temperatures and latent heat storage capacities, which can be tuned by altering the glycol or fatty acid component. researchgate.net For instance, using diethylene glycol or triethylene glycol instead of ethylene glycol introduces additional ether linkages, which increases the polarity of the molecule. taylorandfrancis.com

A comparison of various glycol esters highlights these differences:

| Compound | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Notes |

| Ethylene Glycol Distearate (EGDS) | 65.35 - 65.5 researchgate.netepa.govus.es | 215.80 researchgate.netepa.gov | High energy storage capacity; non-corrosive and low odor. researchgate.net |

| Polyethylene Glycol (PEG) Distearates | 34.8 - 52.9 researchgate.net | 121.5 - 145.1 researchgate.net | Properties are tunable by changing the molecular weight of the PEG used. researchgate.net |

| This compound | 60 - 64 atamankimya.com | Not specified | Used as a constituent in 'ester wax' for its crystalline nature. psu.edu |

As shown in the table, Ethylene Glycol Distearate provides a high latent heat of fusion at a melting point of around 65°C. researchgate.netepa.govus.es Polyethylene Glycol Distearates offer a wider, lower range of melting temperatures, which is achieved by varying the molecular weight of the polyethylene glycol used in their synthesis. researchgate.net this compound has a melting point in a similar range to EGDS. atamankimya.com These materials are valued as PCMs for being non-corrosive and having minimal odor. researchgate.net

This compound in Emulsion and Dispersion Science

Role as an Emulsifier and Co-emulsifier in Complex Systems

In the realm of emulsion science, this compound functions as a solid, nonionic, surface-active agent. It is particularly valued as a low Hydrophilic-Lipophilic Balance (HLB) emulsifier component. taylorandfrancis.com The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic; low HLB emulsifiers are more soluble in oil and tend to form water-in-oil (w/o) emulsions. The related Ethylene Glycol Distearate has an HLB of approximately 5-6 and is also used as a co-emulsifier for w/o emulsions. atamankimya.com

Studies on Emulsion Stability and Microstructure

The stability and microstructure of an emulsion are critically dependent on the type and concentration of the emulsifiers used. nih.gov Emulsions are thermodynamically unstable systems, and emulsifiers like this compound are essential for providing kinetic stability, preventing the coalescence of droplets and subsequent phase separation. pharmaexcipients.comnih.gov

The inclusion of this compound significantly influences the physical characteristics of a formulation. It is frequently used to create opacity and impart a distinct high-luster pearl effect in products like liquid soaps and shampoos. taylorandfrancis.comatamankimya.com It also acts as a viscosity-building agent, making products thicker and contributing to a creamy texture. atamankimya.com The microstructure of an emulsion—the size and distribution of the droplets—is key to its long-term stability. nih.gov Studies on similar systems show that holding temperature and shear during processing can significantly impact the emulsifying film around the droplets, thereby affecting the final emulsion stability and microstructure. nih.gov The use of this compound helps to form a stable emulsifying film, preventing the disruption of the emulsion's internal structure. atamankimya.comnih.gov

Application in Demulsification Processes of Crude Oil Emulsions

The formation of stable water-in-crude-oil emulsions presents significant challenges in the petroleum industry. researchgate.net These emulsions are often stabilized by naturally occurring surface-active compounds in the crude oil, such as asphaltenes and resins. researchgate.net Breaking these emulsions, a process known as demulsification, requires the addition of chemical agents that can displace the natural surfactants from the oil-water interface. researchgate.net

While this compound is an emulsifier, related glycol compounds and their derivatives are used in demulsification. taylorandfrancis.com Demulsifiers are often complex formulations that include polymeric nonionic surfactants. google.comgoogle.com The process involves adding a surface-active demulsifier that migrates to the oil-water interface, disrupts the rigid film created by the natural emulsifiers, and promotes the coalescence of water droplets. researchgate.net

Patents for demulsifier formulations describe complex polyesters based on polyhydric alcohols—including di-propylene glycol and tri-ethylene glycol—as effective agents for breaking crude oil emulsions. wipo.int Furthermore, water-miscible glycol ethers, which are dimers and trimers of ethylene glycol and propylene (B89431) glycol (such as diethylene glycol), are used as solvents within these demulsifier packages. google.comgoogle.com This suggests that while a simple glycol ester might act as an emulsifier on its own, its structural relatives are key components in the sophisticated chemical systems designed to break down highly stable crude oil emulsions.

Diethylene Glycol Distearate in Biomedical and Microscopic Research

Diethylene Glycol Distearate as an Embedding Medium in Microscopy

This compound serves as a crucial tool for high-resolution imaging in both light and electron microscopy. nih.govdeltamicroscopies.com Its utility stems from its ability to be selectively removed after sectioning, providing a clear, unobstructed view of the specimen's intricate structures. rupress.orgnih.govnih.gov

Removable Embedding for Electron Microscopy (TEM) and High-Resolution Light Microscopy

DGD is employed as a reversible embedding medium, meaning it can be dissolved away from the sectioned tissue, leaving behind an "embedment-free" specimen. rupress.orgnih.govemsdiasum.com This is particularly advantageous for transmission electron microscopy (TEM) and high-resolution light microscopy, as the embedding material itself can scatter electrons or obscure fine details, diminishing image quality. rupress.orgemsdiasum.comproscitech.com.au The removal of DGD enhances contrast and allows for a more accurate visualization of three-dimensional networks within the cell. rupress.org

The process of using DGD as a removable embedding agent offers several benefits over conventional methods:

It allows for the examination of delicate biological structures without the interference of the embedding matrix. rupress.org

The resulting embedment-free sections provide a clearer view of complex networks, such as the cytoskeleton. rupress.orgnih.gov

It can be used for both thin and thick sections, offering versatility in experimental design. emsdiasum.comemsdiasum.comemsdiasum.com

Preparation of Embedment-Free Sections for Enhanced Imaging

The preparation of embedment-free sections using DGD is a key technique for revealing the three-dimensional organization of cellular components. rupress.orgnih.govnih.gov Traditional embedding with materials like epoxy resins can obscure the intricate details of filamentous networks. rupress.org By removing the DGD embedding medium, researchers can obtain a much clearer and more detailed image of these structures. rupress.orgsemanticscholar.org This method has been particularly effective in studying the cytoskeletal framework and other complex biological networks. rupress.orgnih.gov

The advantages of preparing embedment-free sections with DGD include:

Improved Image Clarity: The absence of embedding material results in higher contrast and resolution. rupress.orgsemanticscholar.org

Enhanced Structural Detail: Fine filamentous networks and other delicate structures are more clearly visible. rupress.organe.pl

Suitability for 3D Analysis: These sections are well-suited for morphological studies of three-dimensional cellular architectures. rupress.orgnih.gov

Methodologies for Tissue Fixation, Dehydration, and Infiltration for DGD Embedding

Proper tissue preparation is critical for successful embedding with this compound (DGD). The process involves a series of steps to preserve the tissue structure and ensure complete infiltration of the embedding medium. emsdiasum.comcdnsciencepub.com

Fixation: The initial step is fixation, which aims to preserve the tissue's morphology and prevent degradation. abcam.co.jp Common fixatives used in conjunction with DGD embedding include glutaraldehyde (B144438) and osmium tetroxide. emsdiasum.comsemanticscholar.org For some applications, such as immunofluorescence microscopy, a mixture of ethanol (B145695) and glacial acetic acid has been used successfully. The choice of fixative can impact the preservation of specific cellular components and antigenicity. abcam.co.jp

Dehydration: Following fixation, the water within the tissue must be removed through a process of dehydration. kuhlmann-biomed.de This is typically achieved by passing the tissue through a graded series of ethanol concentrations, starting from a lower concentration and gradually increasing to 100% ethanol. emsdiasum.comharvard.edu The final dehydration steps often involve an intermediary solvent, such as n-butyl alcohol, which is miscible with DGD. emsdiasum.comemsdiasum.com

Infiltration: Once dehydrated, the tissue is infiltrated with molten DGD. emsdiasum.com DGD is a white, waxy solid at room temperature and needs to be melted at approximately 70°C before use. deltamicroscopies.comemsdiasum.com The infiltration process is gradual, starting with a mixture of the dehydrating solvent (e.g., n-butyl alcohol) and molten DGD, followed by several changes of pure molten DGD to ensure complete penetration into the tissue. emsdiasum.comcdnsciencepub.com To minimize shrinkage of the final block, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be added to the DGD. emsdiasum.com

Table 1: General Protocol for Tissue Preparation for DGD Embedding

| Step | Procedure | Key Considerations |

|---|---|---|

| Fixation | Immersion in fixatives like glutaraldehyde and osmium tetroxide. emsdiasum.comsemanticscholar.org | Choice of fixative depends on the specific research application and target structures. abcam.co.jp |

| Dehydration | Graded ethanol series followed by n-butyl alcohol. emsdiasum.comemsdiasum.com | Gradual dehydration minimizes tissue distortion. abcam.co.jp The final solvent must be miscible with DGD. emsdiasum.com |

| Infiltration | Incubation in a mixture of n-butyl alcohol and molten DGD, followed by pure molten DGD. emsdiasum.com | DGD should be fully melted and filtered. deltamicroscopies.comemsdiasum.com The addition of DMSO can reduce block shrinkage. emsdiasum.com Infiltration times may need to be adjusted based on tissue size. cdnsciencepub.com |

Techniques for Sectioning and Specimen Handling with DGD

Once the tissue is embedded in this compound (DGD), careful sectioning and handling are required to obtain high-quality specimens for microscopy. emsdiasum.com

Sectioning: DGD-embedded blocks can be sectioned using an ultramicrotome. semanticscholar.orgtandfonline.com A significant advantage of DGD is that sections can be cut without the need for cooling devices at room temperature. tandfonline.comtandfonline.com The sections float on a water-filled knife trough, forming ribbons, and exhibit interference colors that correspond to their thickness, which aids in selecting sections of uniform thickness. rupress.orgnih.gov Sections are typically cut at a thickness of 1-2 µm for light microscopy and can be even thinner for electron microscopy. cdnsciencepub.comtandfonline.comtandfonline.com It is important to avoid deep cuts during trimming, as the solidified DGD block can be brittle and prone to fracturing. emsdiasum.comrocketcdn.me

Specimen Handling and Mounting: The cut sections are collected on grids, often coated with a substance like poly-L-lysine to improve adhesion. semanticscholar.orgrocketcdn.me After the sections are mounted, the DGD embedding medium is removed by immersing the grids in a solvent, typically 100% n-butyl alcohol, followed by a mixture of n-butyl alcohol and ethanol, and finally pure ethanol. emsdiasum.comrocketcdn.me This removal step leaves the embedment-free tissue structure on the grid, ready for observation. emsdiasum.com The grids are then typically subjected to critical point drying to preserve their three-dimensional structure. emsdiasum.comrocketcdn.me

Table 2: Key Steps in DGD Sectioning and Specimen Handling

| Step | Technique | Important Considerations |

|---|---|---|

| Trimming | Use a vise-type chuck. emsdiasum.com | Avoid deep cuts to prevent fracturing the brittle DGD block. emsdiasum.comrocketcdn.me |

| Sectioning | Use an ultramicrotome with a water-filled knife trough. rupress.orgsemanticscholar.orgtandfonline.com | Sections form ribbons and show interference colors indicating thickness. rupress.orgnih.gov |

| Mounting | Collect sections on coated grids (e.g., with poly-L-lysine). semanticscholar.orgrocketcdn.me | Proper adhesion is crucial to prevent sections from detaching during DGD removal. rocketcdn.me |

| DGD Removal | Immerse grids in n-butyl alcohol and ethanol. emsdiasum.comrocketcdn.me | This step creates the embedment-free section for imaging. emsdiasum.com |

| Drying | Critical point drying. emsdiasum.comrocketcdn.me | Preserves the three-dimensional structure of the specimen. emsdiasum.com |

Applications in Cellular and Subcellular Structure Analysis (e.g., Nuclear Matrix Samples, Cytoskeletal Framework)

The use of this compound (DGD) as a removable embedding medium has proven invaluable for the detailed analysis of cellular and subcellular structures, particularly complex, three-dimensional networks like the nuclear matrix and the cytoskeletal framework. rupress.organe.pl

Visualizing the Cytoskeletal and Nuclear Matrix: Conventional electron microscopy of epoxy-embedded sections often fails to reveal the intricate filamentous organization of the cytoskeleton and nuclear matrix because the embedding plastic obscures these delicate structures. rupress.orgsemanticscholar.org Embedment-free sections prepared with DGD overcome this limitation, providing clear, high-contrast images of these networks. rupress.organe.pl This technique has been instrumental in visualizing the extensive meshwork of filaments that constitute the cytomatrix and the nuclear matrix. ane.pl For instance, studies have used DGD to reveal 10-20 nm filaments in the cytomatrix and 15-30 nm filaments in the nuclear matrix of glioma cells. ane.pl

Revealing Fine Structural Details: The embedment-free approach allows for the detection of very fine structures, such as the ultrathin (3 nm) filaments that connect other cytoskeletal components, which may be identical to plectin filaments. ane.pl The clarity afforded by removing the DGD has also enabled the identification of ultrathin filaments within the nuclear matrix for the first time. ane.pl Furthermore, DGD embedding has been successfully employed to study the distribution of structural proteins, like protein 4.1, within the nucleus of human cells. nih.gov

Bridging Imaging Techniques: The images obtained from DGD embedment-free sections serve as a bridge between the two-dimensional views from conventional thin sections and the images from unembedded whole mounts. rupress.orgnih.gov This allows for a more comprehensive understanding of the three-dimensional architecture of the cell.

Compatibility with Immunostaining and Immunolabeling Techniques

This compound (DGD) is a valuable embedding medium for immunostaining and immunolabeling studies due to its compatibility with these techniques, allowing for the precise localization of specific proteins within the cellular architecture. emsdiasum.comproscitech.com.auscienceservices.eu

Immunofluorescence Microscopy: DGD has been successfully used as an embedding medium for indirect immunofluorescence microscopy. cdnsciencepub.comcdnsciencepub.comresearchgate.net Tissues embedded in DGD can be sectioned and then stained with primary antibodies followed by fluorescein-conjugated secondary antibodies. cdnsciencepub.comresearchgate.net This method yields flat, brightly stained sections with low background fluorescence, making it suitable for localizing cytoskeletal proteins in tissues. cdnsciencepub.comresearchgate.net The ability to obtain flat sections with DGD is a significant advantage over other water-soluble waxes like polyethylene (B3416737) glycol (PEG), which can be prone to wrinkling. cdnsciencepub.com

Immunogold Labeling for Electron Microscopy: DGD is also highly compatible with immunogold labeling for high-resolution electron microscopy. pnas.org Two primary methods have been described:

Pre-embedding staining: In this approach, extracted cells are fixed and stained with antibodies and gold-conjugated secondary antibodies before being embedded in DGD. pnas.org

Post-embedding staining: Here, the sample is embedded and sectioned first. The DGD is then removed, and the embedment-free section is rehydrated before being stained with antibodies. pnas.org

Both methods allow for the high-resolution localization of specific proteins throughout the entire thickness of the resinless section. pnas.org This provides a clear, three-dimensional view of the protein's distribution within structures like the cytoskeleton and nuclear matrix. pnas.org This technique has been used to localize nuclear matrix proteins with unprecedented clarity. pnas.org

The compatibility of DGD with these labeling techniques makes it a powerful tool for correlating protein localization with the fine structural details of the cell.

Innovations in this compound Embedding Wax Formulations

Blending with Other Resins and Additives to Improve Sectioning Properties (e.g., Cellulose (B213188) Caprate Resin, Ethyl Cellulose)

To counteract the inherent hardness and brittleness of pure this compound, researchers have developed various blends. These formulations are designed to create a more manageable embedding medium that allows for the production of thin, consistent tissue sections.

A notable innovation involves blending DGD with cellulose caprate resin . One effective formulation consists of a 4:1 ratio by weight of this compound wax to cellulose caprate resin. nih.gov This mixture is prepared by melting the two components together at 75°C for five hours with occasional stirring. nih.gov The addition of cellulose caprate resin tempers the extreme brittleness of the DGD wax without significantly softening it. nih.gov This modified wax is easier to trim and shape, and it more consistently produces flat sections. nih.gov Histological features in sections from this modified wax are notably sharper than those from paraffin (B1166041) sections and are comparable to those obtained with plastic embedding media. nih.gov

Another key additive used to improve the properties of DGD-based waxes is ethyl cellulose . psu.edu The inclusion of ethyl cellulose imparts toughness to the sections, which facilitates the handling of the resulting ribbon of sections and prevents them from disintegrating on the water bath during flattening. psu.edu For harder tissues, the concentration of ethyl cellulose can be increased to 5%, and for very hard materials, up to 7%. However, exceeding a 7% concentration can make the mixture too viscous for practical use. psu.edu

Steedman's 1947 ester wax formulation provides a well-documented example of a multi-component blend designed to optimize sectioning. This formulation includes:

this compound (73 g) stainsfile.com

Ethyl cellulose (4 g) stainsfile.com

Stearic acid (5 g) stainsfile.com

Castor oil (8 g) stainsfile.com

Diethylene glycol monostearate (10 g) stainsfile.com

In this mixture, stearic acid promotes homogeneity and improves ribboning properties, while castor oil acts as a softening agent. psu.edu Diethylene glycol monostearate, a soft, lard-like ester, enhances the texture of the mixture and further aids in ribboning. psu.edu

| Component | Function in DGD Wax Formulation | Example Formulation (Steedman 1947) |

|---|---|---|

| Cellulose Caprate Resin | Reduces brittleness, improves section flatness | 4:1 ratio with DGD |

| Ethyl Cellulose | Imparts toughness, aids in handling ribbons | 4 g |

| Stearic Acid | Promotes homogeneity, improves ribboning | 5 g |

| Castor Oil | Softening agent | 8 g |

| Diethylene Glycol Monostearate | Improves texture, assists in ribboning | 10 g |

Strategies for Reducing Brittleness and Improving Ribboning

The primary challenges with using pure this compound are its brittleness and poor ribboning capabilities. Several strategies have been developed to overcome these limitations. The addition of plasticizers and other resins is the most common approach.

The blending of DGD with cellulose caprate resin is a prime example of a strategy to reduce brittleness. This combination results in a wax that is less prone to cracking during trimming and sectioning. nih.gov Similarly, the incorporation of ethyl cellulose into DGD wax formulations is a direct strategy to improve the toughness and handling of sections, which in turn leads to better ribboning. psu.edu

Steedman's work on ester wax highlights a comprehensive approach to improving ribboning. By combining DGD with ethyl cellulose, stearic acid, castor oil, and diethylene glycol monostearate, he created a mixture with a defined ribbon range of 2-15 µm at a room temperature of 66°F. psu.edu The careful balance of these components allows for the consistent production of ribbons of sections, a crucial requirement for many histological studies. psu.edu

The physical properties of these modified waxes, such as hardness, are critical for successful sectioning. While pure DGD is very hard, the addition of softening agents like castor oil and diethylene glycol monostearate creates a more pliable block that is less likely to crumble during microtomy. stainsfile.compsu.edu

Impact of Additives on Melting Point and Block Characteristics

Additives not only improve the sectioning properties of this compound wax but also influence its physical characteristics, such as melting point and the nature of the final block.

The addition of cellulose caprate resin to DGD wax at a 4:1 ratio has a minimal effect on the melting point, raising it by only one degree to 50°C. nih.gov This is advantageous as it maintains a relatively low melting point, which helps to minimize heat-induced damage to tissues during infiltration. Steedman's 1947 ester wax formulation has a melting point of 48°C. psu.edu Other ester wax variants also have melting points in the range of 48-50°C. stainsfile.com

The characteristics of the final embedded block are also significantly altered by these additives. A pure DGD block is crystalline and brittle. psu.edu In contrast, the modified wax blocks are translucent and more homogenous. psu.edu For instance, the addition of stearic acid promotes greater homogeneity within the block. psu.edu The resulting block is also less prone to contraction and crystallization upon cooling compared to pure DGD. psu.edu

It is important to note that some additives used in other embedding media, such as those for paraffin wax, can have a higher melting point and may increase the brittleness of the tissue. basicmedicalkey.com However, the additives specifically chosen for DGD formulations are selected to achieve the opposite effect, enhancing plasticity and reducing brittleness.

| Additive/Formulation | Impact on Melting Point | Effect on Block Characteristics | Reference |

|---|---|---|---|

| Cellulose Caprate Resin (4:1 with DGD) | Raises melting point by 1°C to 50°C | Tempered brittleness, easier to trim and shape | nih.gov |

| Steedman's 1947 Ester Wax | 48°C | Translucent, homogenous, improved ribboning | psu.edu |

| Other Ester Wax Variants | ~48-50°C | Translucent or opaque, cream-colored, hard | stainsfile.com |

| Stearic Acid | Contributes to overall melting point of the mixture | Promotes greater homogeneity | psu.edu |

| Castor Oil | Contributes to overall melting point of the mixture | Acts as a softening agent | psu.edu |

Toxicological and Safety Research of Diethylene Glycol Distearate and Its Precursors

Metabolic Fate and Toxicokinetics of Glycol Esters in Biological Systems

The metabolic fate of glycol esters like diethylene glycol distearate is largely predicted by their susceptibility to hydrolysis into their constituent alcohol and fatty acid components.

Absorption, Distribution, and Excretion Studies

Oral doses of radiolabelled diethylene glycol are rapidly and almost completely absorbed in rats. nih.gov Following absorption, DEG is quickly distributed throughout the body, with the highest concentrations found in well-perfused organs such as the kidneys, followed by the brain, spleen, and liver. nih.gov The volume of distribution indicates that it spreads throughout the body's water. nih.gov

Excretion of absorbed DEG is primarily through the urine. iaea.org In rats, the majority of an oral dose is excreted within 24 hours. iaea.org Studies have shown that a significant portion of the excreted substance is unchanged DEG, along with its metabolite, 2-hydroxyethoxyacetic acid (HEAA). nih.goviaea.org Fecal excretion accounts for a very small percentage of elimination. nih.gov Dermal absorption of DEG is reported to be poor. iaea.org

The other precursor, stearic acid, is a common dietary fatty acid. Its absorption from the gut can be less efficient compared to other saturated fatty acids, though findings have not always been consistent. nih.gov Once absorbed, its metabolic fate is intertwined with the body's fatty acid pools. nih.gov

In-vivo and In-vitro Hydrolysis and Metabolism Pathways

It is widely anticipated that ester linkages in compounds like this compound are hydrolyzed in vivo by non-specific esterases present in the body. This enzymatic cleavage would yield diethylene glycol (DEG) and stearic acid.

The metabolic pathway for DEG is well-documented. It is primarily metabolized in the liver by alcohol dehydrogenase to form 2-hydroxyethoxyacetaldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to 2-hydroxyethoxyacetic acid (HEAA). agencyiq.com HEAA is the major metabolite found in urine and is responsible for the metabolic acidosis observed in DEG poisoning. nih.govnih.gov Further metabolism can lead to the formation of diglycolic acid (DGA), which is implicated in the nephrotoxicity of DEG. agencyiq.com Unlike ethylene (B1197577) glycol, the metabolism of DEG does not produce significant amounts of oxalic acid. iaea.org

Stearic acid, once liberated through hydrolysis, enters normal fatty acid metabolism. It can be desaturated by the enzyme stearoyl-CoA desaturase to form oleic acid, a monounsaturated fatty acid. nih.gov This conversion is a key step, as oleic acid is a preferred substrate for the synthesis of triglycerides and other lipids. nih.gov Stearic acid can also be oxidized to generate energy or incorporated into cellular phospholipids. researchgate.netportlandpress.com

In Vitro and In Vivo Genotoxicity Assessments

There is a lack of specific genotoxicity data for this compound in the available scientific literature. cir-safety.org Assessments often rely on the data of its hydrolysis products.

Diethylene glycol (DEG) has been evaluated in a variety of genotoxicity assays. It was found to be negative for mutagenicity in the Salmonella/microsome preincubation assay (Ames test) with and without metabolic activation. europa.eu In vitro assays for chromosomal aberrations and sister chromatid exchanges have also yielded uniformly negative results. europa.eu However, one report from the US Environmental Protection Agency stated that DEG caused chromosomal damage in an in vivo bone marrow assay, though further details were not provided. europa.euepa.gov

Studies on other glycol ethers have shown mixed results. For instance, diethylene glycol monohexyl ether showed limited weak mutagenic activity in an in vitro Chinese hamster ovary (CHO) forward gene mutation test, but was considered to be devoid of clastogenic potential in vivo. researcher.life

| Test System | Assay Type | Result | Reference |

|---|---|---|---|

| Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | Bacterial Reverse Mutation Assay (Ames Test) | Negative | europa.eu |

| In Vitro Mammalian Cells | Chromosomal Aberration Assay | Negative | europa.eu |

| In Vitro Mammalian Cells | Sister Chromatid Exchange Assay | Negative | europa.eu |

| In Vivo Mouse | Bone Marrow Chromosomal Damage Assay | Positive (unconfirmed report) | europa.euepa.gov |

Reproduction and Developmental Toxicity Studies of Diethylene Glycol and Related Compounds

Specific reproductive and developmental toxicity studies on this compound are limited. The safety assessment relies on the toxicological profiles of its precursors.

Diethylene glycol (DEG) has been assessed for reproductive and developmental toxicity in animal models. In a continuous breeding protocol in Swiss CD-1 mice, DEG administered in drinking water at high concentrations (3.5%) resulted in reproductive toxicity. nih.gov This was evidenced by significant decreases in the number of litters per pair, the number of live pups per litter, the proportion of pups born alive, and the weight of live pups. nih.gov A crossover mating trial suggested that offspring development was compromised in females exposed to the high dose. nih.gov The F1 generation exposed to 3.5% DEG also showed decreased body weights at birth and poor postnatal survival. nih.gov

Developmental toxicity studies in rats and mice using gavage administration have been conducted. In mice, maternal toxicity (increased water consumption) was observed at 2,795 mg/kg/day, and mortality occurred at 11,180 mg/kg/day. europa.eu At the highest dose, fetal body weights were significantly reduced, indicating developmental toxicity. europa.eu In rats, maternal toxicity was present at 4,472 mg/kg/day and higher. epa.gov Reduced fetal body weights were seen at 8,944 mg/kg/day. epa.gov No teratogenic effects were reported in either species at any dose level in these studies. europa.eu

| Species | Route | Maternal Toxicity NOAEL (mg/kg/day) | Developmental Toxicity NOAEL (mg/kg/day) | Key Developmental Findings | Reference |

|---|---|---|---|---|---|

| CD-1 Mouse | Gavage | 559 | 2,795 | Reduced fetal body weight at 11,180 mg/kg/day | europa.eu |

| CD Rat | Gavage | 1,118 | 4,472 | Reduced fetal body weight at 8,944 mg/kg/day | epa.gov |

Future Directions and Emerging Research Avenues for Diethylene Glycol Distearate

Novel Applications in Advanced Functional Materials

The unique physicochemical properties of diethylene glycol distearate (DEGDS) are paving the way for its use in a variety of advanced functional materials. Beyond its traditional roles, researchers are exploring its potential in innovative applications. One such area is in the development of phase change materials (PCMs) for thermal energy storage. Glycol esters, including DEGDS, are being investigated for their ability to store and release thermal energy during phase transitions. researchgate.net These materials have potential applications in energy storage systems. researchgate.net

In the realm of polymer science, DEGDS is being studied as a lubricant and processing aid for various resins. For instance, studies have shown that this compound can improve the flowability of acrylonitrile-butadiene-styrene (ABS) resin, addressing issues like flow marks and poor surface gloss in injection molding. researchgate.net The addition of DEGDS has been found to significantly increase the melt flow index of ABS. researchgate.net

Furthermore, modified DEGDS is being used as an embedding medium in microscopy. A mixture of this compound wax and cellulose (B213188) caprate resin has been shown to create a superior embedding medium that is less brittle than pure wax. tandfonline.comresearchgate.net This modified wax allows for easier sectioning of tissues for histological examination, producing sharper images compared to traditional paraffin (B1166041) sections. tandfonline.comresearchgate.net

Green Chemistry Approaches to this compound Synthesis

In line with the growing emphasis on sustainable manufacturing, green chemistry principles are being applied to the synthesis of this compound. Traditional synthesis often involves high temperatures and acid catalysts. Emerging research focuses on more environmentally friendly methods, such as enzymatic catalysis.

Enzymatic synthesis, utilizing lipases, offers a greener alternative by proceeding under milder conditions and reducing the generation of acidic waste. While industrial adoption has been limited by factors like cost and reaction speed, research continues to optimize these enzymatic processes. Another approach is the use of solid acid catalysts in solvent-free systems, which can significantly reduce reaction times and simplify purification. researchgate.netgoogle.com Microwave-assisted synthesis is also being explored to intensify the esterification process, offering a more energy-efficient route to producing DEGDS. researchgate.net

Nanotechnology and this compound-Based Formulations

The intersection of nanotechnology and this compound is opening up new possibilities in drug delivery and material science. DEGDS and its related compounds, like diethylene glycol monoethyl ether, are being utilized in the formulation of nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs). nih.govnih.gov These nanosystems can improve the solubility and bioavailability of poorly soluble drugs. nih.govnih.govjddtonline.info

For example, NLCs incorporating diethylene glycol monoethyl ether have been developed to enhance the oral delivery of drugs. nih.gov In some formulations, these nanoparticles have shown improved drug loading and release characteristics. nih.gov The use of diethylene glycol monoethyl ether as a liquid lipid in NLCs has been a key factor in achieving desired nanoparticle properties. nih.gov Furthermore, nanotechnology-driven formulations are being investigated for targeted drug delivery, including nose-to-brain pathways, to bypass the blood-brain barrier. innovareacademics.in

Computational Modeling and Simulation Studies on this compound Behavior

Computational modeling and simulation are becoming increasingly valuable tools for understanding the behavior of this compound at a molecular level. These in silico methods can predict the properties and interactions of DEGDS, guiding the design of new materials and formulations. For instance, molecular dynamics simulations can be used to investigate the lubrication mechanism of DEGDS in polymers like ABS. researchgate.net

Quantitative structure-activity relationship (QSAR) models are also being developed to predict the biological effects of chemicals, including components related to DEGDS synthesis. marquette.edu These computational tools can help in assessing the potential toxicological profiles of new compounds without extensive animal testing. marquette.edu By simulating the interactions between DEGDS and other molecules, researchers can gain insights that accelerate the development of novel applications.

Interdisciplinary Research Integrating this compound

The versatility of this compound lends itself to a wide range of interdisciplinary research efforts. Its application as an embedding medium in histology and cytochemistry brings together materials science and biology. nih.govtandfonline.comnih.gov For example, DEGDS has been shown to be a valuable embedding medium for retinal cytochemical studies, preserving fine tissue detail for techniques like in situ hybridization and immunohistochemistry. nih.gov

Furthermore, the study of DEGDS in polymer blends and composites involves a combination of chemistry, materials science, and engineering. Research on the effects of DEGDS on the mechanical and thermal properties of polymers requires a multidisciplinary approach to fully understand its behavior. researchgate.net The development of DEGDS-based drug delivery systems is another area that necessitates collaboration between chemists, pharmaceutical scientists, and medical researchers. core.ac.uk

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of DGD in synthetic preparations?

- Methods : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester linkages and stearate chains , Fourier Transform Infrared (FTIR) spectroscopy to identify carbonyl (C=O) and ether (C-O-C) functional groups , and High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify purity and detect residual reactants .

- Key Parameters : Compare observed molecular weight (639.04 g/mol) and logP values (10.51–14.36) against theoretical predictions to validate synthesis .

Q. How can researchers determine the solubility and stability of DGD in polar and non-polar solvents for formulation studies?

- Approach : Use shake-flask method with UV-Vis spectroscopy to measure solubility in water (1.2e-05 g/L) and organic solvents (e.g., ethanol, butanol) . Dynamic Light Scattering (DLS) can assess colloidal stability in emulsions.

- Critical Factors : Monitor hydrolytic degradation under varying pH and temperature conditions via HPLC .

Advanced Research Questions

Q. What methodological considerations are critical when using DGD as a removable embedding medium for electron microscopy (EM) of biological samples?

- Protocol Optimization : Dehydrate samples in ethanol/butanol (1:2) before embedding in DGD . Post-sectioning, remove DGD via CO₂ critical-point drying to avoid structural collapse .

- Troubleshooting : If imaging artifacts arise (e.g., residual DGD interference), rehydrate sections and apply secondary fixation with glutaraldehyde .

Q. How does DGD enhance polymer flowability, and what advanced rheological techniques can elucidate its mechanism?

- Mechanistic Insights : DGD reduces melt viscosity in acrylonitrile butadiene styrene (ABS) by acting as an internal lubricant, lowering shear stress during extrusion .

- Analytical Tools : Rotational rheometry to measure shear-thinning behavior and dynamic mechanical analysis (DMA) to study glass transition temperature (Tg) shifts .

Q. How can researchers resolve conflicting data on DGD’s interference with immunogold staining in resinless EM sections?

- Contradiction Analysis : Pre-embedment staining may block antibody access, while post-embedment staining risks DGD removal-induced structural damage . Validate via control experiments comparing both methods and using atomic force microscopy (AFM) to confirm epitope accessibility .

Q. What strategies are effective for formulating DGD in pharmaceutical emulsions, considering its low HLB (Hydrophilic-Lipophilic Balance)?

- Design Framework : Pair DGD (HLB ~5–6) with high-HLB surfactants (e.g., polysorbates) to stabilize water-in-oil emulsions . Use ternary phase diagrams to optimize ratios for droplet size (<500 nm) and polydispersity (<0.2) .

Q. How does DGD compare to other plasticizers (e.g., PEG derivatives) in cellulose-based polymers, and what thermal analyses validate its performance?

- Comparative Studies : Thermogravimetric Analysis (TGA) to assess thermal stability (~200°C decomposition onset) and Differential Scanning Calorimetry (DSC) to measure melting points (60–63°C) . Mechanical testing (tensile strength, elongation) can correlate plasticizer efficiency with chain mobility .

Q. What in vitro assays are suitable for evaluating DGD’s biocompatibility in biomedical applications (e.g., drug delivery)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.